![molecular formula C15H14O5S B475611 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate CAS No. 78515-24-9](/img/structure/B475611.png)
5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate
Overview
Description
5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H14O5S . It has a molecular weight of 306.33 .
Synthesis Analysis
The synthesis of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with p-toluenesulfonyl chloride in the presence of pyridine . The reaction is maintained at 70-80°C for 2 hours . The yield of this reaction is reported to be 98% .Molecular Structure Analysis
The molecular structure of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate consists of a benzene ring substituted with a formyl group, a methoxy group, and a 4-methylbenzenesulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate are not detailed in the search results, related compounds such as 5-Methoxy-2-formylphenylboronic acid are used as reagents in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation .Physical And Chemical Properties Analysis
The melting point of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is 148-151°C, and its predicted boiling point is 496.7±45.0°C . The predicted density of this compound is 1.303±0.06 g/cm3 .Scientific Research Applications
Synthesis and Environmental Degradation Studies
5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate plays a significant role in the synthesis of complex organic compounds due to its reactive functional groups. It serves as an intermediate in the synthesis of various pharmaceuticals and chemicals. A noteworthy application is its involvement in advanced oxidation processes (AOPs) for environmental remediation. Research demonstrates the utility of AOPs in degrading recalcitrant compounds, such as acetaminophen, from aqueous environments, highlighting the importance of chemical intermediates in enhancing degradation pathways and understanding by-product toxicity (Qutob et al., 2022).
Development of Plastic Scintillators
In the field of radiation detection, 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate contributes to the development of plastic scintillators. These materials are essential for detecting ionizing radiation, with applications ranging from medical imaging to environmental monitoring. The compound's structural properties facilitate the incorporation of luminescent dyes into polymethyl methacrylate-based scintillators, improving their efficiency and stability (Salimgareeva & Kolesov, 2005).
Photosensitive Protecting Groups in Synthetic Chemistry
Another significant application is in the realm of synthetic chemistry, where 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is used in the development of photosensitive protecting groups. These groups are pivotal in protecting reactive or functional groups during the synthesis process. They can be removed by light-induced reactions, offering precise control over the synthesis of complex molecules. This approach is particularly beneficial in the synthesis of sensitive pharmaceutical compounds, allowing for cleaner reactions with fewer by-products (Amit, Zehavi, & Patchornik, 1974).
properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-15-9-12(10-16)5-8-14(15)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYOOHKTILGJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the significance of the dihedral angle between the isovanillin group and the benzene ring in the structure of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?
A1: While the abstract doesn't explicitly explain the significance, the dihedral angle of 49.63° [] suggests these two parts of the molecule are not in the same plane. This information is valuable for understanding the molecule's overall shape and potential interactions with other molecules.
Q2: How does the weak intermolecular C—H⋯O hydrogen bond contribute to the crystal structure of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?
A2: The abstract states that this weak hydrogen bond leads to the formation of centrosymmetric dimers in the crystal structure []. This means two molecules of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate are linked together through this specific interaction, contributing to the overall arrangement of molecules within the crystal lattice.
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